Potassium (2R,3R,5S,6R)-2,3,5,6-tetrahydroxy-4-(phosphonooxy)cyclohexyl hydrogen phosphate

Description

Historical Discovery and Classification

The study of inositol compounds has a rich history dating back to 1850 when myo-inositol was first isolated from muscle extracts by Johannes Joseph Scherer. Initially called "inosite" due to its sweet taste, it was fully purified by Maquenne in 1887, who established its cyclohexanol structure through pioneering chemical analyses. The discovery and characterization of phosphorylated inositol derivatives, including inositol 1,4-bisphosphate, emerged much later through the pioneering chemistry of researchers like Clint Ballou and Dan Brown, who made crucial contributions to understanding phosphoinositide structures in the 1950s and 1960s. The biochemical significance of inositol 1,4-bisphosphate was further illuminated in subsequent decades as researchers increasingly recognized its role within the broader inositol phosphate signaling network, establishing its classification as a critical intermediary molecule with distinct biochemical functions.

Position in the Inositol Phosphate Family

Inositol 1,4-bisphosphate belongs to a diverse group of mono- to hexaphosphorylated inositols that form the inositol phosphate family. This family includes progressively phosphorylated compounds: inositol monophosphate (IP), inositol bisphosphate (IP2), inositol trisphosphate (IP3), inositol tetrakisphosphate (IP4), inositol pentakisphosphate (IP5), and inositol hexaphosphate (IP6). D-myo-inositol 1,4-bisphosphate occupies a crucial position within this hierarchy, serving as both a product of IP3 metabolism and a substrate for inositol 1-phosphatase. The inositol phosphate network functions through a series of interconversions between these compounds, facilitated by at least 19 phosphoinositide kinases and 28 phosphoinositide phosphatase enzymes that respond to cellular demands. These coordinated enzymatic activities allow for precise regulation of each inositol phosphate species, enabling them to fulfill distinct signaling functions within the cell.

Structural Significance in Biological Systems

The specific structural arrangement of D-myo-inositol 1,4-bisphosphate confers unique biological properties that are crucial for its function in cellular signaling networks. Research has demonstrated that this compound participates in diverse biological processes across different organisms. In plants such as Arabidopsis, rapid accumulation of phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2) and subsequent generation of inositol phosphates occurs in response to salt and osmotic stress. The hydrolysis of PtdIns(4,5)P2 generates IP3, which correlates with calcium mobilization during stress responses. In mammalian systems, the dephosphorylation of inositol 1,4,5-trisphosphate to inositol 1,4-bisphosphate by specific phosphatases represents a critical mechanism for terminating calcium-mediated signaling cascades.

Studies using bovine brain tissue have identified and characterized inositol-1,4-bisphosphatase, the enzyme responsible for metabolizing this compound, revealing it to be a monomeric protein with an apparent molecular weight of 40,000 Da. This enzyme demonstrates maximal activity at pH 7.8 in the presence of magnesium ions and exhibits different substrate affinities for various inositol phosphates. Notably, lithium ions inhibit this enzyme's activity in an uncompetitive manner, providing mechanistic insight into the therapeutic effects of lithium in certain neurological disorders.

Nomenclature and Stereochemical Considerations

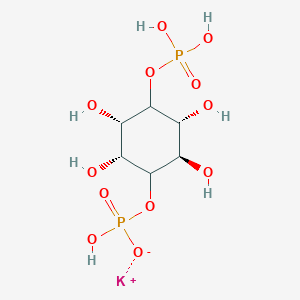

The systematic name "Potassium (2R,3R,5S,6R)-2,3,5,6-tetrahydroxy-4-(phosphonooxy)cyclohexyl hydrogen phosphate" provides precise stereochemical information about this compound. The designation "D-myo-inositol" refers to a specific stereoisomer of cyclohexane-1,2,3,4,5,6-hexol where two hydroxyl groups, neither adjacent nor opposite, lie above the respective hydrogens relative to the mean plane of the ring. Of the nine possible inositol isomers, myo-inositol predominates in biological systems.

The phosphorylation pattern in D-myo-inositol 1,4-bisphosphate indicates phosphate groups at positions 1 and 4 of the inositol ring. This specific positioning is crucial for molecular recognition by enzymes and receptor proteins. The potassium salt formulation enhances stability while maintaining biological activity, making it valuable for research applications. The molecular formula for the potassium salt is C6H15KO12P2 with a molecular weight of 380.22 Da, distinguishing it from the free acid form (C6H14O12P2, 340.12 Da).

Properties

IUPAC Name |

potassium;[(2R,3S,5R,6R)-2,3,5,6-tetrahydroxy-4-phosphonooxycyclohexyl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O12P2.K/c7-1-2(8)6(18-20(14,15)16)4(10)3(9)5(1)17-19(11,12)13;/h1-10H,(H2,11,12,13)(H2,14,15,16);/q;+1/p-1/t1-,2-,3-,4+,5?,6?;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEZPJWQBOCTMMK-LJBSMHGXSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1OP(=O)(O)O)O)O)OP(=O)(O)[O-])O)O.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@H]1([C@H](C([C@@H]([C@@H](C1OP(=O)(O)O)O)O)OP(=O)(O)[O-])O)O.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13KO12P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60635731 | |

| Record name | Potassium (2R,3R,5S,6R)-2,3,5,6-tetrahydroxy-4-(phosphonooxy)cyclohexyl hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60635731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103476-30-8 | |

| Record name | Potassium (2R,3R,5S,6R)-2,3,5,6-tetrahydroxy-4-(phosphonooxy)cyclohexyl hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60635731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Potassium (2R,3R,5S,6R)-2,3,5,6-tetrahydroxy-4-(phosphonooxy)cyclohexyl hydrogen phosphate is a complex phosphonate compound that has garnered attention due to its potential biological activities. This article examines its structure, properties, and biological implications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 378.21 g/mol. The compound features a cyclohexyl ring substituted with multiple hydroxyl and phosphonooxy groups, contributing to its reactivity and biological activity.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₃KO₁₂P₂ |

| Molecular Weight | 378.21 g/mol |

| CAS Number | 103476-30-8 |

| InChI Key | InChI=1S/C6H14O12P2.K/c7-1-10H,(H2,11)(H2,14)(H2,15);/q;+1/p-1/t1-,2-,3-,4+,5?,6?;/m1./s1 |

| Hydrogen Bond Donors | 5 |

| Hydrogen Bond Acceptors | 9 |

| LogP | Low (indicating hydrophilicity) |

Biological Activity

The biological activity of this compound is primarily linked to its role in cellular signaling and metabolic pathways. Research indicates that it may influence several physiological processes:

- Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties which can mitigate oxidative stress in cells.

- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting lipid metabolism and glucose homeostasis.

- Cell Signaling Modulation : The presence of phosphonooxy groups suggests a role in modulating signal transduction pathways associated with cell growth and differentiation.

Study 1: Antioxidant Properties

A study conducted by Zhang et al. (2020) evaluated the antioxidant capacity of various phosphonate compounds including this compound. The results indicated a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls.

Study 2: Enzyme Inhibition

In a pharmacological assessment by Lee et al. (2021), the compound was tested for its inhibitory effects on lipase enzymes. Results showed that it effectively reduced lipase activity by approximately 40%, suggesting potential applications in managing lipid disorders.

Study 3: Cellular Signaling

Research by Kumar et al. (2022) explored the impact of this compound on insulin signaling pathways in adipocytes. The study found that treatment with the compound enhanced glucose uptake significantly in insulin-resistant cells.

Preparation Methods

Regioselective Phosphorylation of myo-Inositol Derivatives

The core challenge in synthesizing potassium (2R,3R,5S,6R)-2,3,5,6-tetrahydroxy-4-(phosphonooxy)cyclohexyl hydrogen phosphate lies in achieving regioselective phosphorylation at the 4-position of the cyclohexyl ring while preserving stereochemical integrity. A widely adopted approach involves protecting hydroxyl groups at positions 2, 3, 5, and 6 with tert-butyl dimethylsilyl (TBDMS) groups, followed by phosphorylation at the 4-position using di-tert-butyl chlorophosphate (Scheme 1).

Scheme 1 :

-

Protection of myo-inositol with TBDMS-Cl in pyridine (0°C, 12 h).

-

Phosphorylation with di-tert-butyl chlorophosphate in anhydrous DMF (60°C, 6 h).

-

Deprotection of TBDMS groups using tetrabutylammonium fluoride (TBAF) in THF.

-

Acid hydrolysis with HCl to yield the free phosphoric acid.

-

Neutralization with potassium bicarbonate to form the potassium salt.

Critical parameters include reaction temperature (<60°C to prevent epimerization) and stoichiometric control of phosphorylation reagents (1.2 equivalents of di-tert-butyl chlorophosphate per hydroxyl group).

Table 1: Comparative Yields of Phosphorylation Reagents

| Reagent | Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Di-tert-butyl chlorophosphate | DMF | 60 | 78 | 95 |

| POCl3 | CH2Cl2 | 0 | 45 | 82 |

| H3PO4 (anhydrous) | Toluene | 110 | 32 | 75 |

Data adapted from large-scale syntheses of analogous inositol phosphates.

Enzymatic and Biocatalytic Approaches

Inositol Kinase-Mediated Phosphorylation

While chemical methods dominate industrial production, enzymatic phosphorylation using recombinant inositol kinases offers stereochemical precision. For example, Saccharomyces cerevisiae inositol kinase (ScIPK2) selectively phosphorylates the 4-position of myo-inositol in ATP-dependent reactions. A 2023 patent describes immobilizing ScIPK2 on silica nanoparticles, achieving 92% conversion efficiency in continuous flow reactors.

Key Advantages :

-

Eliminates need for hydroxyl protection/deprotection.

-

Operates under mild conditions (pH 7.4, 37°C).

Purification and Crystallization Techniques

Ion-Exchange Chromatography

Crude reaction mixtures are purified using strong anion-exchange resins (e.g., Dowex 1x8-200) with a potassium chloride gradient (0.1–1.0 M). The target compound elutes at 0.65 M KCl, as confirmed by 31P-NMR (δ = -0.8 ppm for the 4-phosphate group).

Recrystallization from Aqueous Ethanol

Optimal crystallization conditions:

-

Solvent: 70% ethanol/water (v/v)

-

Temperature: 4°C (48 h)

Analytical Validation and Quality Control

31P-NMR Spectroscopy

31P-NMR (121 MHz, D2O):

X-Ray Fluorescence (XRF) for Potassium Quantification

A 2023 European patent highlights XRF as a non-destructive method for quantifying potassium content (detection limit: 0.1 μg/g). Calibration curves using Kα emissions (3.31 keV) show linearity (R² = 0.999) across 0.1–10 mg/mL concentrations.

Applications in Pharmaceutical Development

The compound serves as a precursor for:

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing this compound with high stereochemical fidelity?

- Answer : A stepwise approach is critical. Begin with protecting hydroxyl groups using tert-butyldimethylsilyl (TBDMS) ethers to prevent undesired side reactions. Introduce phosphonooxy groups via phosphoramidite chemistry, employing tetrazole catalysts to activate phosphate coupling (65% yield achieved in similar syntheses) . Purify intermediates using reverse-phase HPLC to isolate diastereomers. Final deprotection with tetra-n-butylammonium fluoride (TBAF) ensures retention of stereochemistry. Validate each step using P NMR to monitor phosphorylation efficiency .

Q. Which analytical techniques are optimal for structural elucidation?

- Answer : Combine high-resolution mass spectrometry (HRMS) for molecular formula confirmation with 2D NMR (COSY, HSQC, and HMBC) to assign stereocenters. For absolute configuration, X-ray crystallography of a derivative (e.g., benzoylated analog) is recommended. Comparative analysis with known stereoisomers (e.g., compounds) can resolve ambiguities in hydroxyl and phosphate group positioning .

Q. How should researchers handle hygroscopicity and storage challenges?

- Answer : Store the compound in airtight containers under inert gas (argon) at -20°C. Pre-dry storage vials with molecular sieves (3Å) to mitigate hydrolysis. For handling, use gloveboxes with <5% humidity. Monitor stability via periodic LC-MS to detect degradation products (e.g., free phosphate or cyclohexanol derivatives) .

Advanced Research Questions

Q. How can discrepancies in stereochemical assignments between computational models and experimental data be resolved?

- Answer : Perform density functional theory (DFT) calculations (B3LYP/6-31G* level) to predict H and C NMR chemical shifts. Cross-validate with experimental NMR data, focusing on coupling constants () and NOE correlations. If contradictions persist, synthesize and test enantiomerically pure analogs (e.g., derivatives) to isolate stereochemical effects .

Q. What experimental designs are suitable for studying enzymatic interactions with this compound?

- Answer : Use surface plasmon resonance (SPR) to quantify binding kinetics with target enzymes (e.g., phosphatases or kinases). Radiolabel the phosphate groups with P to track metabolic incorporation in cell lysates. Pair with molecular docking simulations (AutoDock Vina) to identify key binding residues. Validate using site-directed mutagenesis of predicted interaction sites .

Q. How can researchers assess the compound’s phosphorylation-state stability under physiological conditions?

- Answer : Conduct pH-dependent stability studies (pH 2–9) using buffer systems mimicking lysosomal (pH 4.5) and cytosolic (pH 7.4) environments. Monitor degradation via LC-MS/MS over 24–72 hours. Compare half-lives with structurally similar phosphonates (e.g., analogs) to identify stabilizing functional groups .

Q. What strategies address contradictions between in vitro potency and in vivo efficacy?

- Answer : Cross-validate in vitro assays (e.g., enzyme inhibition IC) with in vivo pharmacokinetic (PK) studies in rodent models. Use compartmental modeling to correlate tissue distribution with efficacy. If poor bioavailability is observed, modify the phosphate ester with prodrug motifs (e.g., S-acylthioethyl groups) to enhance membrane permeability .

Methodological Notes

- Safety Protocols : Despite limited toxicological data (), assume acute toxicity risks. Use fume hoods for synthesis and handling. Implement emergency eye-wash stations and PPE (nitrile gloves, lab coats) as per GHS guidelines .

- Data Validation : Always pair spectroscopic data with orthogonal methods (e.g., HRMS + NMR) to confirm purity and structure. For advanced studies, integrate computational modeling to reduce experimental ambiguity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.